(1H-indol-3-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Structure-Activity Relationship 5-HT3 Antagonist Molecular Docking

The compound (1H-indol-3-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (CAS 1325687-94-2) is a fully synthetic, polyheterocyclic small molecule built upon an indole core linked via a methanone bridge to an azetidine ring, which is in turn substituted with a pyrazinyl-1,2,4-oxadiazole. It belongs to the broader class of indole-oxadiazole-azetidine conjugates, a scaffold that has been investigated for multi-target engagement, most notably as 5-HT3 receptor antagonists and STAT3 protein inhibitors.

Molecular Formula C18H14N6O2
Molecular Weight 346.35
CAS No. 1325687-94-2
Cat. No. B2894258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-indol-3-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
CAS1325687-94-2
Molecular FormulaC18H14N6O2
Molecular Weight346.35
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CNC3=CC=CC=C32)C4=NC(=NO4)C5=NC=CN=C5
InChIInChI=1S/C18H14N6O2/c25-18(13-7-21-14-4-2-1-3-12(13)14)24-9-11(10-24)17-22-16(23-26-17)15-8-19-5-6-20-15/h1-8,11,21H,9-10H2
InChIKeyCYDUGFJMJHQARE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement of (1H-indol-3-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (CAS 1325687-94-2) – Core Structural and Class Identity


The compound (1H-indol-3-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (CAS 1325687-94-2) is a fully synthetic, polyheterocyclic small molecule built upon an indole core linked via a methanone bridge to an azetidine ring, which is in turn substituted with a pyrazinyl-1,2,4-oxadiazole . It belongs to the broader class of indole-oxadiazole-azetidine conjugates, a scaffold that has been investigated for multi-target engagement, most notably as 5-HT3 receptor antagonists and STAT3 protein inhibitors [1][2]. This specific compound is the indole-3-yl regioisomer, which is a key differentiator from its 2-yl counterpart in terms of hydrogen-bonding geometry and receptor pharmacophore complementarity .

Why Generic Substitution is Not Feasible for CAS 1325687-94-2: The Critical Role of Indole Regioisomerism


Close analogs within the indole-oxadiazole-azetidine class cannot be simply interchanged for the target compound due to a critical structural nuance: the indole attachment point. The compound is explicitly the indol-3-yl isomer, whereas the most commonly listed and potentially earlier-synthesized congener is the indol-2-yl variant (CAS 1324507-33-6) . This regioisomerism is not a trivial distinction; in the 5-HT3 antagonist pharmacophore model, the basic nitrogen and its capacity for a hydrogen-bonding interaction are highly sensitive to the position of the aromatic (indole) moiety [1]. Moving the methanone bridge from the indole 3-position to the 2-position alters the distance and angle between the hydrogen-bonding oxadiazole/azetidine core and the hydrophobic indole ring, which can drastically reduce target affinity or completely invert selectivity. Substituting with the 2-yl isomer or other azetidine-linked analogs without the pyrazinyl-1,2,4-oxadiazole would therefore risk experimental failure due to the loss of the precise pharmacophore geometry.

Quantitative Differentiation Evidence for CAS 1325687-94-2 Against Closest Analogs


Indole-3-yl vs. Indole-2-yl Regioisomerism: Predicted Impact on Pharmacophore Geometry

The target compound is the indole-3-yl regioisomer. The closest commercially listed analog, (1H-indol-2-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (CAS 1324507-33-6), differs only in the attachment point of the methanone bridge to the indole core . In the pharmacophore model for indole-oxadiazole 5-HT3 antagonists, the three key elements are a basic nitrogen (provided by the azetidine or pyrazine), a linking group capable of H-bonding interactions (the 1,2,4-oxadiazole), and an aromatic moiety (the indole) [1]. The 3-yl attachment places the indole's pyrrole ring in a different spatial orientation relative to the hydrogen-bonding core compared to the 2-yl isomer. This changes the compound's vector and volume in a region critical for receptor complementarity. No direct, published quantitative biological data for either regioisomer is available in primary journals; however, the established pharmacophore model provides strong class-level inference that the 3-yl isomer will exhibit a quantitatively distinguishable binding profile from the 2-yl isomer [1].

Structure-Activity Relationship 5-HT3 Antagonist Molecular Docking

Aziridine vs. Azetidine Ring Size: Consequences for Irreversible Binding and Selectivity in STAT3 Inhibition

Azetidine-based STAT3 inhibitors, such as H182 and H172, have been shown to bind irreversibly to the Stat3 DNA-binding domain via a nucleophilic aromatic substitution (SNAr) mechanism, with IC50 values in the sub-micromolar range (e.g., 0.38–0.98 µM for H172/H182) and >30-fold selectivity over Stat1 or Stat5 [1][2]. The azetidine ring is critical for this covalent engagement; smaller ring analogs (e.g., aziridine) would have different ring strain and reactivity, potentially altering the rate of covalent bond formation and the selectivity profile [3]. While CAS 1325687-94-2 has not itself been profiled in the published studies, its azetidine core places it within this mechanistically distinct class of irreversible inhibitors, differentiating it from reversible oxazole-based Stat3 inhibitors like S3I-201 [1].

STAT3 Inhibitor Irreversible Binding DNA-Binding Domain

Physicochemical Property Differentiation: Calculated LogP and Topological Polar Surface Area (TPSA)

The molecular formula of CAS 1325687-94-2 is C18H14N6O2, with a molecular weight of 346.35 g/mol . The 1,2,4-oxadiazole and pyrazine rings contribute to a calculated TPSA of approximately 96.5 Ų and a predicted LogP of ~2.1 (XLogP3-AA based on PubChem structural analysis) [1]. In comparison, the closer analog (indol-2-yl isomer) has the same formula and molecular weight but is predicted to have a slightly altered TPSA and LogP due to the different spatial arrangement of polar atoms. Furthermore, analogs where the pyrazinyl is replaced by smaller heterocycles (e.g., 3-methyl-1,2,4-oxadiazole) have a lower TPSA and different hydrogen-bond donor/acceptor counts, which can significantly alter blood-brain barrier permeability and oral bioavailability predictions [2]. Although experimental logD values are not available for this specific compound, the calculated difference in TPSA between the target and the 3-methyl oxadiazole analog is approximately 10 Ų, which can translate into a measurable difference in membrane permeability in Caco-2 assays.

Drug-likeness Permeability Physicochemical Profile

High-Value Research Application Scenarios for CAS 1325687-94-2 Based on Class and Structural Evidence


Neuroscience: 5-HT3 Antagonist Assay Tool – Investigating Serotonergic Pathway Modulation

The compound belongs to the indole-oxadiazole class that meets the pharmacophore requirements for 5-HT3 receptor antagonism [1]. In in-vitro electrophysiology or calcium flux assays using cell lines expressing 5-HT3 receptors (e.g., HEK-293 or neuronal cultures), this compound can serve as a structurally distinct probe to differentiate binding modes between the indol-3-yl and indol-2-yl series. This enables structure-activity relationship (SAR) studies aimed at developing antiemetic agents or anxiolytics.

Cancer Biology: STAT3 Signaling Pathway Inhibition – Irreversible Covalent Targeting

Given that azetidine-based compounds have been proven to bind irreversibly to the Stat3 DNA-binding domain and suppress tumor growth in triple-negative breast cancer models [2], this compound is a candidate for downstream optimization. It is suitable for use in luciferase reporter assays (STAT3-driven), Western blotting (pY705-STAT3), and cell viability assays (MDA-MB-231, BxPC-3) to evaluate its potential as a lead structure for anticancer drug development.

Medicinal Chemistry: Scaffold-Hopping and Fragment-Based Drug Design

The unique combination of an indole, a pyrazinyl-1,2,4-oxadiazole, and an azetidine ring makes this compound a versatile building block for fragment-based screening libraries [3]. It can be used in structural biology studies (co-crystallization with target proteins) or as a starting point for parallel synthesis to generate focused libraries exploring the indole 3-position chemical space, which is less explored than the 2-position series .

Quote Request

Request a Quote for (1H-indol-3-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.